2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride
CAS No.: 1269151-08-7
Cat. No.: VC3380303
Molecular Formula: C15H13ClN2O2
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269151-08-7 |
|---|---|
| Molecular Formula | C15H13ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)-2-phenylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H12N2O2.ClH/c18-15(19)14(11-6-2-1-3-7-11)17-10-16-12-8-4-5-9-13(12)17;/h1-10,14H,(H,18,19);1H |
| Standard InChI Key | QIYRJDLYQKUEFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride is identified by the CAS registry number 1269151-08-7. It is registered in PubChem with the compound identifier (CID) 50988780 . The compound is a hydrochloride salt of the parent compound 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid, which has its own distinct PubChem CID of 18071801 .
The compound contains a benzimidazole ring system connected to a phenylacetic acid moiety, with the nitrogen atom of the benzimidazole serving as the connecting point. The addition of hydrochloride forms the salt version of this molecule, which can alter its solubility and stability characteristics compared to the free base form.
Structural Representation
The structural formula of this compound features a phenyl ring attached to a chiral carbon, which is also bonded to a carboxylic acid group and the nitrogen of the benzimidazole system. The hydrochloride component forms an ionic association with the molecule . The structure represents an interesting example of a hybrid molecule combining benzimidazole and phenylacetic acid pharmacophores.
Nomenclature and Synonyms
The compound is known by several alternative names and identifiers:
Table 1: Nomenclature and Synonyms
| Name/Identifier | Value |
|---|---|
| IUPAC Name | 2-(benzimidazol-1-yl)-2-phenylacetic acid;hydrochloride |
| Alternative Names | 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride |
| Registry Numbers | CAS: 1269151-08-7 |
| Vendor Codes | UAC15108, AKOS008101268 |
The compound is also known by its alternative IUPAC name, 2-(benzimidazol-1-yl)-2-phenylacetic acid hydrochloride, which emphasizes its benzimidazole structure rather than using the benzodiazole terminology .
Physicochemical Properties
Molecular Characteristics
The compound has a defined molecular formula and weight that contribute to its chemical behavior and reactivity profile.
Table 2: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| Exact Mass | 288.0665554 Da |
| Monoisotopic Mass | 288.0665554 Da |
These fundamental characteristics are essential for analytical identification and quantification of the compound in laboratory settings .
Chemical Identifiers
Modern chemical research and database management rely on standardized identifiers for precise compound identification across different platforms and nomenclature systems.
Table 3: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H12N2O2.ClH/c18-15(19)14(11-6-2-1-3-7-11)17-10-16-12-8-4-5-9-13(12)17;/h1-10,14H,(H,18,19);1H |
| InChIKey | QIYRJDLYQKUEFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl |
These identifiers provide unambiguous ways to represent the compound's structure in computer-readable formats, facilitating database searches and cheminformatics applications .
Computed Properties
Computational chemistry tools have predicted several important properties of this compound that influence its behavior in chemical and biological systems.
Table 4: Computed Properties
| Property | Value | Method/Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
These properties are particularly relevant for predicting the compound's ability to interact with biological macromolecules and its potential pharmacological characteristics .
Synthesis and Availability
Synthetic Routes
The parent compound synthesis likely involves the N-alkylation of benzimidazole with a suitably activated phenylacetic acid derivative, followed by hydrolysis if necessary to generate the free carboxylic acid. The hydrochloride salt formation improves stability and potentially enhances water solubility compared to the free acid form.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements conform to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), providing standardized communication about the compound's hazardous properties.
Structure-Function Relationships
Structural Features
The compound contains several key structural elements that may influence its chemical reactivity and potential biological activity:
-
Benzimidazole Core: This heterocyclic structure is found in many bioactive compounds and pharmaceuticals
-
Phenylacetic Acid Moiety: This functional group can participate in various chemical reactions and potentially interact with biological targets
-
Chiral Center: The carbon connecting the phenyl ring, carboxylic acid, and benzimidazole represents a stereogenic center
-
Hydrochloride Salt Formation: This modification alters physicochemical properties compared to the free acid form
These structural elements combine to create a molecule with distinct chemical properties and potential reactivity patterns that may be exploited in research applications.
Related Compounds
The parent compound, 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid (CID 18071801), represents the free acid form of this molecule. Understanding the relationship between the hydrochloride salt and its parent compound provides insight into how salt formation affects physical properties and potential applications .
The benzimidazole scaffold is present in numerous bioactive compounds, including pharmaceutical agents with antifungal, antiparasitic, and other therapeutic properties. This structural relationship suggests potential avenues for research into the biological activities of 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride, though specific studies would be needed to confirm any such properties .
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